Methyl 2-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate
Overview
Description
Methyl 2-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a furan ring, an amino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate typically involves the following steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by the reaction of furan-2-carboxaldehyde with an amine under reductive amination conditions.
Acylation: The furan-2-ylmethylamine is then acylated with an appropriate acyl chloride to form the intermediate 2-(furan-2-ylmethylamino)-2-oxoacetyl chloride.
Esterification: The final step involves the reaction of the acylated intermediate with methyl 2-aminobenzoate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its furan moiety.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amino and carbonyl groups can form hydrogen bonds with active site residues. This allows the compound to modulate the activity of enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate is unique due to its combination of a furan ring, an amino group, and a benzoate ester. This structural arrangement provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
methyl 2-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-15(20)11-6-2-3-7-12(11)17-14(19)13(18)16-9-10-5-4-8-22-10/h2-8H,9H2,1H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALUIGXPLAQYDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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